molecular formula C8H10O2S B1584502 Ethyl phenyl sulfone CAS No. 599-70-2

Ethyl phenyl sulfone

Cat. No.: B1584502
CAS No.: 599-70-2
M. Wt: 170.23 g/mol
InChI Key: VBQUDDWATQWCPP-UHFFFAOYSA-N
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Description

Ethyl phenyl sulfone, also known as (ethylsulfonyl)benzene, is an organic compound with the molecular formula C8H10O2S. It is a sulfone derivative characterized by the presence of an ethyl group attached to a phenyl ring through a sulfonyl group. This compound is known for its versatility in organic synthesis and its applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl phenyl sulfone can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biological Activity

Ethyl phenyl sulfone, a member of the sulfone family, has garnered attention in recent years due to its diverse biological activities. This compound exhibits significant therapeutic potential across various fields, including anti-inflammatory, antimicrobial, and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and case studies.

This compound (C₈H₁₀O₂S) is characterized by its sulfonyl functional group attached to an ethyl and a phenyl moiety. Below are some of its key physical properties:

PropertyValue
Melting Point67-69 °C
Boiling Point267.16 °C (estimated)
Density1.266 g/cm³ (estimated)
SolubilitySoluble in common organic solvents
ColorWhite

1. Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects. Research indicates that sulfones can inhibit various inflammatory mediators and pathways, such as the PI3K/Akt/mTOR signaling pathway. A study demonstrated that this compound derivatives could significantly reduce inflammation markers in vitro and in vivo models, supporting their potential use as anti-inflammatory agents .

2. Antimicrobial Properties

The antimicrobial activity of this compound has been documented against a range of pathogens, including bacteria and fungi. It acts by inhibiting bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with protein synthesis. In a comparative study, this compound exhibited higher efficacy against Staphylococcus aureus compared to other sulfone derivatives .

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. A notable case study involved the use of this compound in combination with conventional chemotherapeutics, which resulted in enhanced cytotoxic effects against resistant cancer cells .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, researchers administered this compound to mice subjected to induced inflammation. The results indicated a significant reduction in edema and inflammatory cytokines compared to the control group, highlighting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were performed using this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than those observed for traditional antibiotics, suggesting its potential as an alternative treatment option .

Properties

IUPAC Name

ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQUDDWATQWCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870664
Record name (Ethanesulfonyl)benzene
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Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name (Ethylsulphonyl)benzene
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CAS No.

599-70-2, 72428-03-6
Record name (Ethylsulfonyl)benzene
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Record name (Ethylsulphonyl)benzene
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Record name Benzene, methyl(methylsulfonyl)-
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Record name (Ethanesulfonyl)benzene
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Record name (ethylsulphonyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl phenyl sulfone
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Ethyl phenyl sulfone
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Ethyl phenyl sulfone
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Ethyl phenyl sulfone
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